molecular formula C7H13NO4S B13015834 Methyl 3-(azetidine-3-sulfonyl)propanoate

Methyl 3-(azetidine-3-sulfonyl)propanoate

Cat. No.: B13015834
M. Wt: 207.25 g/mol
InChI Key: FLJNGKRUGJYEKH-UHFFFAOYSA-N
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Description

Methyl 3-(Azetidine-3-sulfonyl)propanoate is a chemical reagent designed for research applications, integrating a synthetically versatile azetidine ring. The azetidine scaffold is a saturated four-membered heterocycle that is increasingly attractive in medicinal chemistry and drug discovery due to its molecular rigidity, which can improve physicochemical properties and target selectivity in lead compounds . This particular molecule features a sulfonyl group and a propanoate ester, making it a potential multi-functional building block for constructing more complex molecules, such as protease inhibitors or protein degradation tools like PROTACs. Researchers can utilize this compound in the synthesis of novel bioactive molecules, leveraging the azetidine core as a key structural element. The specific applications and mechanism of action for this compound are dependent on the final target and must be determined by the researcher. The information provided is based on the general properties of azetidine derivatives and requires verification for this specific compound. Handling Note: This product is offered for research use only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use. Please handle with care in a appropriately controlled laboratory setting.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 3-(azetidin-3-ylsulfonyl)propanoate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)2-3-13(10,11)6-4-8-5-6/h6,8H,2-5H2,1H3

InChI Key

FLJNGKRUGJYEKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(azetidine-3-sulfonyl)propanoate typically involves the reaction of azetidine derivatives with sulfonyl chlorides and subsequent esterification. One common method involves the use of azetidine-3-sulfonyl chloride, which reacts with methyl propanoate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidine-3-sulfonyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Alcohols and other reduced forms of the ester group.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-(azetidine-3-sulfonyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(azetidine-3-sulfonyl)propanoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 3-(azetidine-3-sulfonyl)propanoate and Analogs

Compound Name Key Functional Groups Molecular Weight Structural Features Reactivity/Biological Notes Reference
This compound Azetidine, sulfonyl, methyl ester Not provided Four-membered azetidine ring, sulfonyl linker High ring strain, potential basicity Target
Methyl 3-((2-amino-2-oxoethyl)sulfonyl)propanoate Sulfonyl, acetamide, methyl ester Not provided Acetamide side chain Hydrogen-bonding capability
Methyl 3-((N-ethyl-succinimid-3-yl)sulfonyl)propanoate Succinimide, sulfonyl, methyl ester Not provided Five-membered succinimide ring Electrophilic imide moiety
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl, ethyl ester 180.22 Ethyl ester, simple sulfonyl group Higher lipophilicity vs. methyl ester
Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate Sulfanyl (thioether), pyridine, methyl ester 212.27 Pyridine ring, sulfur in thioether form Oxidizable to sulfonyl, aromaticity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate Amino, trifluoromethyl, methyl ester 247.21 Aromatic CF3 group, β-amino ester Enhanced metabolic stability

Sulfonyl Group Variations

  • Azetidine vs. Succinimide/Acetamide ():
    The target compound’s azetidine ring confers higher ring strain compared to the succinimide (five-membered) or acetamide groups in analogs . This strain may enhance reactivity in nucleophilic substitutions or ring-opening reactions. The azetidine’s basic nitrogen could also facilitate interactions with biological targets (e.g., enzymes or receptors).

  • Methylsulfonyl vs. Azetidine-sulfonyl (): Ethyl 3-(methylsulfonyl)propanoate lacks heterocyclic substituents, resulting in simpler electronic properties. The azetidine-sulfonyl group in the target compound may exhibit stronger hydrogen-bond acceptor capacity due to the nitrogen lone pairs.

Ester Group Modifications

  • Ethyl vs. Methyl Ester (): Ethyl esters (e.g., Ethyl 3-(methylsulfonyl)propanoate) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic pathways .

Heterocyclic vs. Aromatic Substituents

  • Azetidine vs. In contrast, the azetidine’s saturated ring may reduce steric hindrance and increase flexibility.
  • Trifluoromethyl Phenyl Group (): Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate incorporates a CF3-substituted aromatic ring, enhancing electron-withdrawing effects and metabolic stability. The absence of such groups in the target compound suggests differences in electronic properties and target selectivity.

Sulfur Oxidation State

  • Sulfonyl vs. Sulfanyl ( vs. 5): Sulfonyl groups (as in the target compound) are more oxidized and polar than sulfanyl (thioether) groups, affecting solubility and redox stability. Sulfanyl analogs (e.g., ) may serve as prodrugs, oxidizing in vivo to sulfonyl derivatives .

Biological Activity

Methyl 3-(azetidine-3-sulfonyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other medical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an azetidine ring, which contributes to its unique chemical properties. The structure can be represented as follows:

Methyl 3 azetidine 3 sulfonyl propanoateC5H9NO4S\text{Methyl 3 azetidine 3 sulfonyl propanoate}\rightarrow \text{C}_5\text{H}_9\text{NO}_4\text{S}

Research indicates that this compound may exert its biological effects through modulation of the spliceosome, a complex responsible for pre-mRNA splicing. This mechanism is particularly relevant in cancer biology, where aberrant splicing can lead to oncogenesis.

Key Mechanisms:

  • Spliceosome Modulation : The compound has been shown to interact with the SF3B subunit of the spliceosome, influencing alternative splicing pathways that are crucial for cancer cell survival .
  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (IC50 = 39 nM), HeLa (IC50 = 50 nM), and prostate cancer (PC-3, IC50 = 142 nM) .

Biological Activity Data

The following table summarizes the biological activity of this compound across different cancer cell lines:

Cell Line IC50 (nM) Mechanism
Melanoma (SK-MEL-2)39Spliceosome modulation
HeLa50Spliceosome modulation
Prostate (PC-3)142Spliceosome modulation

Case Studies

  • Antitumor Activity : A study evaluated the effects of this compound on various tumor cell lines. The results indicated that the compound selectively inhibited tumor growth by inducing apoptosis through spliceosome interference. This was particularly evident in cells with mutations in splicing factors .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to altered expression levels of several oncogenes and tumor suppressor genes, suggesting a broader impact on gene expression regulation beyond direct cytotoxicity .

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